molecular formula C15H30N2 B1293957 3-(Dodecylamino)propionitrile CAS No. 4763-40-0

3-(Dodecylamino)propionitrile

Cat. No.: B1293957
CAS No.: 4763-40-0
M. Wt: 238.41 g/mol
InChI Key: DKRQDOPNZFOLQD-UHFFFAOYSA-N
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Description

3-(Dodecylamino)propionitrile is an organic compound with the molecular formula C15H30N2 It is characterized by the presence of a long dodecyl chain attached to an amino group, which is further connected to a propanenitrile group

Biochemical Analysis

Biochemical Properties

3-(Dodecylamino)propanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form hydrogen bonds and hydrophobic interactions due to its dodecylamino group. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways .

Cellular Effects

3-(Dodecylamino)propanenitrile has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-(Dodecylamino)propanenitrile involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, 3-(Dodecylamino)propanenitrile can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Dodecylamino)propanenitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(Dodecylamino)propanenitrile remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to the compound can result in changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 3-(Dodecylamino)propanenitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. High doses of 3-(Dodecylamino)propanenitrile can result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

3-(Dodecylamino)propanenitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, 3-(Dodecylamino)propanenitrile is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its activity and function. The transport and distribution of 3-(Dodecylamino)propanenitrile are essential for understanding its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of 3-(Dodecylamino)propanenitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical properties. Understanding the subcellular localization of 3-(Dodecylamino)propanenitrile is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Dodecylamino)propionitrile can be synthesized through the reaction of n-dodecylamine with acrylonitrile. The reaction is typically carried out under microwave irradiation at 40°C for 2 hours in the presence of a molecular sieve . The reaction mixture is then cooled, centrifuged, and purified by column chromatography to obtain the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of microwave irradiation and molecular sieves can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecylamino)propionitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H) are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines and other derivatives.

Scientific Research Applications

3-(Dodecylamino)propionitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hexylamino)propanenitrile
  • 3-(Pentylamino)propanenitrile
  • 2-Cyano-N-hexadecylacetamide

Uniqueness

3-(Dodecylamino)propionitrile is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This long chain enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications involving biological membranes and surfactants.

Properties

IUPAC Name

3-(dodecylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h17H,2-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRQDOPNZFOLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197227
Record name 3-(Dodecylamino)propiononitrile
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Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4763-40-0
Record name 3-(Dodecylamino)propanenitrile
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Record name 3-(Dodecylamino)propiononitrile
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Record name 4763-40-0
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Record name 3-(Dodecylamino)propiononitrile
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Record name 3-(dodecylamino)propiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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